molecular formula C22H23N5O3 B2391379 N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide CAS No. 1008088-30-9

N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Katalognummer: B2391379
CAS-Nummer: 1008088-30-9
Molekulargewicht: 405.458
InChI-Schlüssel: GHDAKEGSCLZKDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of heterocyclic acetamide derivatives featuring a fused pyrrolo-triazole core. Its structure includes a 2,5-dimethylphenyl group attached via an acetamide linker and a 3,4-dimethylphenyl substituent on the tetrahydropyrrolo-triazole scaffold. The presence of dual dimethylphenyl groups suggests enhanced lipophilicity, which may influence bioavailability and target binding compared to simpler analogs .

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-12-5-6-14(3)17(9-12)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)16-8-7-13(2)15(4)10-16/h5-10,19-20H,11H2,1-4H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDAKEGSCLZKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized by the following molecular formula and structural representation:

  • Molecular Formula : C21H22N4O2
  • SMILES Notation : Cc1ccc(Cc2nnc(SCC(=O)Nc3cc(C)ccc3C)[nH]c2=O)cc1

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of related compounds in the same chemical class. These compounds were found to enhance GABA levels and inhibit GABA transaminase activity, which are crucial for anticonvulsant effects. Specifically, analogs demonstrated significant efficacy in various seizure models without neurotoxicity .

Antiproliferative Effects

Preliminary investigations into the antiproliferative effects of similar compounds have shown promising results against several cancer cell lines. For instance, one analog demonstrated an IC50 value of 0.3 μM against leukemia cells (ALL), indicating potent cytotoxicity .

The biological activity of N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is believed to involve several mechanisms:

  • GABAergic Modulation : Similar compounds have been shown to modulate GABAergic pathways which are critical in controlling neuronal excitability.
  • Inhibition of Tumor Cell Proliferation : The compound may induce apoptosis in tumor cells through pathways that involve p53 activation and caspase cascade activation .

Case Study 1: Anticonvulsant Activity

In a controlled study involving various derivatives of aryl semicarbazones (related structures), the compound was tested in maximal electroshock tests. The results indicated that certain derivatives significantly increased GABA levels and exhibited anticonvulsant activity across multiple models .

Case Study 2: Antiproliferative Activity

Another study focused on a series of related compounds demonstrated that modifications to the chemical structure could enhance antiproliferative activity. The findings suggested that specific substitutions on the phenyl rings significantly influenced the potency against cancer cell lines .

Data Summary Table

PropertyValue/Description
Molecular FormulaC21H22N4O2
Anticonvulsant ActivityPositive in various seizure models
Antiproliferative ActivityIC50 = 0.3 μM against ALL cancer cells
MechanismsGABA modulation; apoptosis induction

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

Table 1: Substituent Comparison of Selected Analogs

Compound Name R1 (Pyrrolo-Triazole Substituent) R2 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) ChemSpider ID
Target Compound 3,4-dimethylphenyl 2,5-dimethylphenyl C₂₄H₂₆N₆O₃ 470.51 Not Available
2-[5-(3-Chloro-4-fluorophenyl)-...-yl]-N-(2,3-dimethylphenyl)acetamide 3-chloro-4-fluorophenyl 2,3-dimethylphenyl C₂₃H₂₁ClFN₅O₃ 477.89 1052566-51-4
2-(4,6-Dimethyl-1,5-dioxo-8-phenyl-...-yl)-N-(2,5-dimethylphenyl)acetamide 4,6-dimethylphenyl 2,5-dimethylphenyl C₂₅H₂₆N₆O₃ 482.52 Not Available

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dimethylphenyl group (electron-donating) contrasts with the chloro-fluoro substituent in , which is electron-withdrawing. This difference likely alters electronic density on the core, affecting reactivity and binding interactions.
Core Heterocycle Modifications

The target compound’s pyrrolo[3,4-d][1,2,3]triazole core differs from the pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine system in . Such structural variations could lead to divergent biological activities, as seen in related triazolo-pyrimidine derivatives used as herbicides or antifungals .

Research Methodologies and Limitations

Spectroscopic Characterization

Isolation and structural elucidation of similar compounds (e.g., triazolo-glycosides in ) rely on UV, ¹H-NMR, and ¹³C-NMR spectroscopy. For the target compound, these methods would confirm the positions of methyl groups and the integrity of the fused ring system. For example, ¹H-NMR could resolve aromatic protons of the dimethylphenyl groups, while ¹³C-NMR would identify carbonyl signals from the dioxo-pyrrolo moiety .

Knowledge Gaps
  • No comparative bioactivity studies between the target and analogs are available.
  • Thermodynamic or crystallographic data (e.g., solubility, stability) are absent, though methodologies in (e.g., gas hydrate studies) could inspire such analyses.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves:

  • Core formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C) to form the pyrrolo-triazole core .
  • Substituent introduction : Coupling reactions (e.g., amidation or alkylation) using catalysts like triethylamine (TEA) in solvents such as dimethyl sulfoxide (DMSO) .
  • Purification : Chromatography (HPLC or TLC) to isolate the final product, with yields typically ranging from 40–65% depending on substituent reactivity .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification .
  • HPLC : Purity assessment (>95% purity required for biological assays) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. How do phenyl ring substituents (e.g., methyl, halogen) affect physicochemical properties?

Substituents influence:

  • Solubility : Hydrophobic groups (e.g., methyl) reduce aqueous solubility, while halogens (e.g., Cl, F) increase lipophilicity .
  • Stability : Electron-withdrawing groups (e.g., halogens) enhance oxidative stability but may reduce metabolic resistance .
  • Bioactivity : Methyl groups at 2,5-positions on the phenyl ring improve binding affinity to enzyme pockets compared to methoxy or nitro groups .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate side products during cyclization?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization and reduce dimerization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while lower temperatures (50–60°C) minimize decomposition .
  • In-line monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation and adjusts conditions dynamically .

Q. What experimental strategies address contradictions in bioactivity data across studies?

  • Dose-response profiling : Test compound activity at multiple concentrations (e.g., 0.1–100 µM) to differentiate true activity from assay noise .
  • Off-target screening : Use kinase/GPCR panels to identify unintended interactions that may explain variability .
  • Structural analogs : Compare bioactivity of derivatives (e.g., 3,4-dimethyl vs. 4-chloro-phenyl) to isolate substituent-specific effects .

Q. How to design computational models for structure-activity relationship (SAR) prediction?

  • Quantum mechanics (QM) : Density Functional Theory (DFT) calculates electron distribution and reactive sites (e.g., triazole ring’s electrophilicity) .
  • Molecular docking : Simulate binding to targets (e.g., COX-2 or bacterial topoisomerases) using AutoDock Vina to prioritize synthetic targets .
  • Machine learning (ML) : Train models on datasets of related pyrrolo-triazoles to predict IC₅₀ values or metabolic stability .

Methodological Recommendations

  • Controlled variables : Fix solvent volume and stirring rate during synthesis to isolate temperature/catalyst effects .
  • Negative controls : Include parent pyrrolo-triazole (without acetamide side chain) in bioassays to confirm target engagement .
  • Data triangulation : Combine computational predictions, synthetic outcomes, and assay data to refine SAR hypotheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.